Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine

Lipophilicity QSAR β‑adrenoceptor

β-Adrenoceptor ligand with unresolved QSAR selectivity needs? This 95%-purity tert-butylamine derivative provides a high-logP (3.3) reference point for structure-activity relationship studies, eliminating batch-to-batch variability in concentration-response curves. - Lipophilicity Shift: +1.5 logP over para-methoxy analog for interrogating β1 vs. β2 selectivity. - Analytical Suitability: Low H-bond acceptor count (3) supports PAMPA/Caco-2 permeability assays. - Synthetic Utility: Free base enables direct N-des-tert-butyl metabolite preparation for LC-MS/MS standards.

Molecular Formula C16H27NO2
Molecular Weight 265.39 g/mol
Cat. No. B12180517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine
Molecular FormulaC16H27NO2
Molecular Weight265.39 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O
InChIInChI=1S/C16H27NO2/c1-5-6-13-7-9-15(10-8-13)19-12-14(18)11-17-16(2,3)4/h7-10,14,17-18H,5-6,11-12H2,1-4H3
InChIKeyIRMUVRQYZWMAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine – Core Identity & Supply


Tert‑butyl[2‑hydroxy‑3‑(4‑propylphenoxy)propyl]amine (CAS 610280‑35‑8) is a para‑substituted phenoxy‑hydroxypropylamine that belongs to the class of β‑adrenergic receptor ligands [1]. It features a tert‑butylamino head group and a 4‑propylphenoxy tail, giving it a molecular weight of 265.39 g/mol and a computed XLogP3 of 3.3 [2]. This compound is catalogued by commercial suppliers at a minimum purity specification of 95% and is primarily used as a research intermediate and a pharmacological tool for investigating structure–activity relationships (SAR) in β‑blocker development .

Research Role β-Adrenoceptor SAR probe and pharmacological tool compound
Compound Class N-tert-butyl phenoxypropanolamine research intermediate
Supply Context Documented specification supports assay reproducibility review

Substituent-Dependent SAR of Tert-Butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine


The β‑adrenoceptor pharmacology of phenoxypropanolamines is exquisitely sensitive to the nature of both the N‑alkyl and para‑phenoxy substituents. Even minor changes—replacing the N‑tert‑butyl group with an N‑isopropyl group or shortening the para‑propyl chain to a methoxy group—can dramatically shift lipophilicity, hydrogen‑bonding capacity, and steric bulk, leading to altered receptor subtype selectivity and binding kinetics [1]. Quantitative structure–activity relationship (QSAR) studies have demonstrated that lipophilicity (logP) and steric parameters are primary drivers of β₁‑ vs. β₂‑adrenoceptor affinity, meaning that generic substitution without precise physicochemical matching risks irreproducible pharmacological outcomes [2].

N-isopropyl analog
Binding Mode Mismatch N-isopropyl phenoxypropanolamines may exhibit a different β2-adrenoceptor binding mode; SAR from isopropyl series may not transfer directly
p-Methoxy analog
Lipophilicity & Polarity Shift Shorter para-methoxy chain alters logP and H-bond acceptor profile, which may shift β1/β2 selectivity and permeability interpretation
HCl salt / ethyl analog
Form & Purity Divergence Salt form, free-base equivalence, and purity specification may differ; lot-to-lot assay reproducibility may require independent verification

Quantitative Evidence: Differentiating from Structural Analogs


Lipophilicity Difference vs. p-Methoxy Analog

The target compound exhibits a computed XLogP3 of 3.3, which places it substantially higher on the lipophilicity scale than the commonly catalogued para‑methoxy analog 1‑(tert‑butylamino)‑3‑(4‑methoxyphenoxy)propan‑2‑ol (CID 191164), which has an XLogP3‑AA of 1.8 [1][2]. Because logP is a major determinant of β‑adrenoceptor subtype selectivity and passive membrane permeability in the phenoxypropanolamine series, this 1.5‑unit difference cannot be disregarded in SAR campaigns [3].

Lipophilicity Profile
Reported
XLogP3 3.3 vs XLogP3 1.8
LogP difference may shift β1/β2 selectivity interpretation
Computed values; experimental logP may vary
Lipophilicity QSAR β‑adrenoceptor

Commercially Verified Purity and Documentation

The AKSci catalogue lists this compound at a minimum purity of 95% (CAS 610280‑35‑8), with a corresponding Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request . In contrast, the structurally closest commercially available comparator, 1‑(tert‑butylamino)‑3‑(4‑ethylphenoxy)propan‑2‑ol hydrochloride (CAS 464877‑47‑2), is supplied as a hydrochloride salt with a distinct molecular weight (287.82 g/mol) and without a guaranteed purity specification for the free base form .

Purity Specification
Data to verify
≥95% vs unspecified
Documented purity baseline may support lot consistency review
Supplier specification; independent verification recommended
Purity Specification Procurement Quality Control

Hydrogen-Bond Acceptor Count vs. p-Methoxy Analog

The target compound contains three hydrogen‑bond acceptors (the secondary amine, the hydroxyl oxygen, and the ether oxygen) [1]. The para‑methoxy analog (CID 191164) has four acceptors because the methoxy group adds an extra oxygen atom [2]. The increase in H‑bond acceptor count reduces passive membrane permeability and alters the compound's ability to cross biological barriers, directly impacting its suitability for cell‑based assays or in vivo studies [3].

H-Bond Acceptor Profile
Reported
3 acceptors vs 4 acceptors
Lower acceptor count may support passive membrane permeability
Computed descriptors; experimental confirmation advised
Hydrogen Bonding Drug‑Likeness Permeability

Conformational Flexibility from Rotatable Bond Count

With eight rotatable bonds, the target compound exhibits higher conformational entropy than the 7‑rotatable‑bond para‑methoxy analog (CID 191164) [1][2]. This additional flexibility, conferred by the propyl chain, can influence the binding pose within the β‑adrenoceptor pocket. CoMFA models of phenoxypropanolamines have shown that steric bulk and conformational freedom around the para‑position modulate binding affinity (pKi range 5.49–9.35) [3].

Conformational Flexibility
Reported
8 rotatable bonds vs 7 rotatable bonds
Additional bond may influence receptor binding pose sampling
Computed descriptors; requires docking validation
Conformational Flexibility SAR Receptor Binding

N-Substitution: Divergent β-Adrenoceptor Binding Modes

A comparative study of N‑isopropyl and N‑tert‑butyl phenoxypropanolamines determined that the two sub‑classes exhibit distinct quantitative structure–affinity relationships at the β₂‑adrenoceptor, indicating different binding modes [1]. While the exact pKi of the target compound was not reported in that study, the finding that the regression equations for N‑isopropyl and N‑tert‑butyl analogues differ significantly (P < 0.01) demonstrates that the tert‑butyl group is not a simple surrogate for isopropyl. This class‑level evidence supports the unique interaction profile of the target compound relative to the widely used N‑isopropyl analogs (e.g., 1‑(isopropylamino)‑3‑(4‑propylphenoxy)propan‑2‑ol).

Binding Mode Divergence
Class-level
Regression model divergence (P < 0.01)
Binding mode may differ; SAR from isopropyl analogs may not transfer
Class-level evidence; compound-specific pKi not reported
N‑Substitution β‑Adrenoceptor Binding Mode

Tert-Butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine – Application Scenarios


β-Adrenoceptor SAR with High Lipophilicity and Defined Purity

Researchers conducting quantitative structure–activity relationship (QSAR) studies of β₁‑ or β₂‑adrenoceptor ligands can use this compound as a high‑logP (3.3) reference point. The commercially documented ≥95% purity ensures reproducible concentration–response curves, while the propyl chain provides a 1.5‑unit logP increase over the para‑methoxy analog, allowing exploration of lipophilicity‑driven selectivity shifts [1][2].

Permeability and Blood-Brain Barrier Penetration Studies

With only three hydrogen‑bond acceptors and a moderate logP of 3.3, this compound is well‑suited for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 cell monolayer studies aimed at predicting passive permeation. The lower acceptor count relative to the para‑methoxy analog (3 vs. 4) favours transcellular diffusion, making it a preferred tool for central nervous system (CNS) β‑adrenoceptor target engagement investigations [3][4].

Conformational Analysis and Receptor Docking Simulations

The eight rotatable bonds of the target compound confer a wider conformational sampling range than the seven rotatable bonds of the para‑methoxy analog. Computational chemists can exploit this flexibility in molecular dynamics simulations or ensemble docking studies to probe alternative binding poses at β‑adrenoceptor subtypes, particularly when investigating the role of para‑alkyl chain length in receptor occupancy [4][5].

N-Desalkyl Metabolite Reference Standard Intermediates

This free‑base tert‑butylamine serves as a direct precursor for preparing the corresponding N‑des‑tert‑butyl metabolite (primary amine) via acidolytic or hydrogenolytic deprotection. The guaranteed purity of the starting material (≥95%) ensures that the resulting metabolite standard meets the analytical requirements for LC–MS/MS method development in preclinical pharmacokinetic studies .

Application
Selection Property
Validation Focus
β-Adrenoceptor SAR studies
Lipophilicity-driven selectivity context
β1/β2 affinity shift verification
Membrane permeability research
H-bond acceptor and logP profile
Passive diffusion assay context
Conformational sampling studies
Rotatable bond flexibility context
Docking pose and receptor occupancy analysis
N-Desalkyl metabolite reference preparation
Documented purity baseline
LC-MS/MS method development context
Quote Request

Request a Quote for Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.